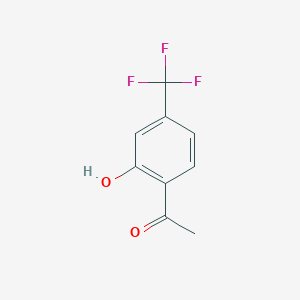

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

描述

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, along with a hydroxy group and an ethanone moiety. This compound is used in various scientific research applications due to its distinctive properties.

属性

IUPAC Name |

1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKAWIIYPNENOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572868 | |

| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228572-69-8 | |

| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Trifluoromethylation of Hydroxyacetophenone Derivatives

A common and straightforward approach to prepare 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone involves the trifluoromethylation of hydroxyacetophenone derivatives. The key steps are:

- Starting Material: 4-hydroxyacetophenone or its positional isomer 2-hydroxyacetophenone.

- Trifluoromethylating Agents: Trifluoromethyl iodide (CF3I) or other trifluoromethyl sources.

- Reaction Conditions: The reaction is typically performed in an aprotic solvent such as dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

- Outcome: Introduction of the trifluoromethyl group at the para or ortho position relative to the hydroxy group, depending on the starting material and reaction conditions.

This method is scalable and adaptable for industrial production, often enhanced by continuous flow reactors and advanced purification to maximize yield and purity.

Multi-Step Synthesis via Halogenated Intermediates and Grignard Reagents

An alternative and more elaborate synthetic route involves the preparation of halogenated trifluoromethylbenzene derivatives followed by Grignard reactions and further functional group transformations:

- Halogenation: Benzotrifluoride undergoes halogenation to yield a mixture of halo-substituted trifluoromethylbenzenes, predominantly the meta isomer (~96%), with minor para and ortho isomers.

- Grignard Formation: The halo derivatives react with magnesium metal in an organic solvent, often catalyzed by iodine or ethylene dibromide, to form the corresponding Grignard reagents.

- Ketene Reaction: The Grignard reagents are then reacted with ketenes in the presence of transition metal ligand-acid complexes to introduce the ethanone moiety.

- Hydroxylation: Subsequent reaction with hydroxylamine salts yields oxime intermediates, which can be converted to the target hydroxyacetophenone derivatives.

This route, while more complex, allows for fine control over isomer formation and purity, and is supported by patent literature describing optimization for high purity and yield.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxyacetophenone derivatives | Trifluoromethyl iodide, K2CO3, DMSO | Simple, scalable, direct trifluoromethylation | Requires controlled conditions to avoid side reactions |

| 2 | Halo-benzotrifluoride isomers | Mg metal (Grignard), ketene, hydroxylamine salt | High purity, control over isomers | Multi-step, requires handling sensitive intermediates |

| 3 | 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine + α-hydroxycarboxylic acid ester | Solvent-free heating near melting point | Reduced solvent use, safer process | Less common, may require adaptation for target compound |

| 4 | Nitrated aromatic precursors | Phase transfer catalysts (limited use) | Potential for industrial scale | By-product formation, safety concerns with nitrates |

Detailed Research Findings

- The direct trifluoromethylation method (Method 1) is widely referenced for laboratory and industrial synthesis due to its efficiency and relatively straightforward reaction conditions.

- The Grignard-based multi-step synthesis (Method 2) is supported by patent literature emphasizing high purity and yield, with careful control of isomer ratios and reaction conditions to optimize the product profile.

- Solvent-free condensation methods (Method 3) offer greener alternatives but are less commonly applied specifically to trifluoromethylated hydroxyacetophenones.

- Industrial processes often require balancing yield, purity, safety, and environmental impact, with recent patents focusing on safer nitration and halogenation steps and minimizing waste.

化学反应分析

Bromination Reactions

The α-position to the ketone undergoes bromination under various conditions, yielding intermediates for further functionalization.

Key Observations :

-

CuBr₂ in CHCl₃/EtOAC provides the highest yield (93%) due to controlled reactivity .

-

Bromine in diethyl ether requires careful temperature control to avoid over-bromination .

Nucleophilic Additions and Cyclocondensations

The ketone group participates in imine formation and cyclocondensation reactions.

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism, confirmed by NMR analysis. The enol form stabilizes via intramolecular hydrogen bonding with the hydroxyl group, while the trifluoromethyl group enhances electron withdrawal, shifting the equilibrium .

Tautomer Ratios :

Comparative Reactivity with Structural Analogues

The substitution pattern significantly alters reactivity compared to similar compounds:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 1-(4-Hydroxy-3-trifluoromethylphenyl)ethanone | Hydroxyl at para, CF₃ at meta | Reduced enol stabilization; slower bromination |

| 4-Trifluoromethylacetophenone | Lacks hydroxyl group | No tautomerism; higher electrophilicity at ketone |

| 1-(2-Hydroxy-4-trifluoromethylphenyl)ethanone | Hydroxyl at ortho, CF₃ at para | Enhanced enol stability; regioselective bromination |

Unique Features :

-

Ortho-hydroxyl enables intramolecular hydrogen bonding, stabilizing intermediates in condensations .

-

Para-trifluoromethyl group directs electrophilic substitution to the ortho/meta positions .

Base-Mediated Cyclization

Treatment with NaH in THF induces cyclization with 2,4-pentadione, yielding fused-ring products.

Conditions :

科学研究应用

Medicinal Chemistry

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting tumor cells .

- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .

Biochemical Applications

The compound's ability to modulate biological pathways makes it useful in biochemical research:

- Protein Interaction Modulation : It has been explored as a small molecule modulator of protein interactions, particularly in inhibiting the annexin A2-S100A10 complex, which is implicated in various diseases including cancer and inflammation .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme regulation and potential therapeutic interventions .

Material Science

In material science, this compound is utilized for its chemical properties:

- Synthesis of Functional Materials : The compound serves as a building block for synthesizing advanced materials with tailored properties, such as polymers and coatings that require specific thermal and chemical resistance due to the presence of trifluoromethyl groups .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various trifluoromethylated phenolic compounds. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial agents, derivatives of this compound were synthesized and tested against bacterial strains. Results demonstrated that certain derivatives showed promising antibacterial activity, indicating that modifications to the core structure could yield effective antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Agents | Effective against various bacterial strains | |

| Biochemical Applications | Protein Interaction Modulation | Inhibition of annexin A2-S100A10 complex |

| Enzyme Inhibition | Potential inhibitors identified for metabolic pathways | |

| Material Science | Synthesis of Functional Materials | Used as building block for advanced materials |

作用机制

The mechanism of action of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity and signal transduction pathways .

相似化合物的比较

Similar Compounds

- 2-Hydroxy-4-(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)phenol

- 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Uniqueness

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxy and ethanone group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

生物活性

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, also known as 2-hydroxy-4-trifluoromethylacetophenone, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H8F3O2

- Molecular Weight : 220.16 g/mol

- Functional Groups : Hydroxyl (-OH) and trifluoromethyl (-CF3) groups attached to a phenyl ring.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, increasing its solubility in organic solvents and facilitating interactions with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit various microbial strains, making it a candidate for developing antimicrobial agents. For instance, studies have shown its effectiveness against certain Gram-positive and Gram-negative bacteria, with varying degrees of potency .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. The presence of the hydroxyl group is believed to play a critical role in this activity by facilitating hydrogen bonding interactions with cellular targets .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows for enhanced interaction with cellular membranes, potentially disrupting membrane integrity in microbial cells.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation .

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone?

- Methodological Answer : The compound is synthesized via trifluoromethylation of 4-hydroxyacetophenone using trifluoromethyl iodide (CFI) in the presence of potassium carbonate (KCO) and dimethyl sulfoxide (DMSO) as the solvent. Key parameters include:

- Temperature : 60–80°C for 12–24 hours.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Scalability : Lab-scale batches (1–10 g) typically yield 70–85%, while continuous flow reactors improve efficiency for larger quantities .

Q. How is the structural identity of this compound confirmed in research settings?

- Methodological Answer : Analytical characterization involves:

- Spectroscopy : H/C NMR to verify substituent positions (e.g., hydroxyl at C2, trifluoromethyl at C4).

- Mass Spectrometry : ESI-MS for molecular ion [M+H] at m/z 204.15 (CHFO) .

- X-ray Crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 25 µg/mL).

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or tyrosinase inhibition (IC values reported in µM range).

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish safety thresholds .

Advanced Research Questions

Q. How do positional isomers (e.g., hydroxyl/trifluoromethyl group arrangement) impact reactivity and bioactivity?

- Comparative Analysis :

| Compound | Substituent Positions | Key Differences |

|---|---|---|

| Target Compound | C2-OH, C4-CF | Higher solubility (logP ~1.8) and antioxidant activity |

| 1-(4-Hydroxy-2-CF-phenyl)ethanone | C4-OH, C2-CF | Reduced microbial inhibition (MIC >50 µg/mL) . |

- Mechanistic Insight : Electron-withdrawing CF at C4 stabilizes the phenoxide ion (C2-OH), enhancing hydrogen-bond donor capacity in enzyme interactions .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Approach :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).

- Target-Specific Assays : Use recombinant enzymes (e.g., purified COX-2) to eliminate off-target effects.

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., ATP-based viability assays vs. resazurin) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

- SAR Framework :

- Hydroxyl Group : Essential for hydrogen bonding; methylation reduces solubility (logP increases by ~0.5).

- Trifluoromethyl Group : Improves metabolic stability (t >2 hours in liver microsomes).

- Ketone Modification : Replacement with ester groups decreases potency (e.g., 10-fold lower COX-2 inhibition) .

Q. What advanced techniques elucidate its mechanism in catalytic or biological systems?

- Experimental Design :

- Kinetic Studies : Stop-flow spectroscopy to track reaction intermediates in trifluoromethylation.

- Molecular Docking : AutoDock Vina simulations to predict binding poses in enzyme active sites (e.g., COX-2).

- Isotopic Labeling : F NMR to monitor metabolic stability in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。